1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is a purine derivative characterized by its unique structure that includes a purine core with various functional groups. This compound has garnered significant interest in medicinal chemistry due to its potential pharmacological applications, particularly in the realm of antiarrhythmic activity. The compound's structure can be represented as follows:
This compound belongs to the class of theophylline derivatives, which are known for their diverse biological activities. The classification of 1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione falls under:
The compound can be sourced from chemical suppliers specializing in pharmaceutical-grade compounds, such as EvitaChem and BenchChem.
The synthesis of 1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione typically involves multi-step organic reactions. Common methods include:
The reaction conditions may vary depending on the specific reagents used, but typically involve heating under reflux in a suitable solvent such as dimethylformamide or acetonitrile. Purification of the final product is usually performed through recrystallization or chromatography.
The molecular structure of 1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione consists of:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 248.29 g/mol |
Melting Point | Not widely reported |
Solubility | Soluble in organic solvents |
1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione can participate in various chemical reactions typical for purine derivatives:
These reactions typically require specific conditions such as temperature control and pH adjustment to optimize yields and minimize side reactions.
The mechanism of action for 1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione involves its interaction with biological targets:
The physical properties of 1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione include:
Chemical properties relevant to this compound include:
1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione has several scientific applications:
Convergent synthesis routes for purine-2,6-dione derivatives involve modular assembly of the xanthine core followed by sequential functionalization. The foundational approach begins with unsubstituted xanthine (purine-2,6-dione) as the scaffold, which undergoes N-alkylation at positions 1 and 3 using methyl iodide under basic conditions (e.g., potassium carbonate in dimethylformamide). This yields the 1,3-dimethylxanthine intermediate, a precursor critical for further derivatization [8]. Subsequent N-alkylation at the 7-position employs 4-methylbenzyl bromide via nucleophilic displacement, facilitated by phase-transfer catalysts such as tetrabutylammonium bromide to enhance reaction efficiency in biphasic solvent systems .
A parallel strategy utilizes prefunctionalized building blocks: Condensation of 5,6-diaminouracils with orthoesters or acyl chlorides constructs the purine ring with pre-installed substituents. For example, reacting 5-amino-6-(4-methylbenzylamino)uracil with triethyl orthoacetate directly affords the target compound with a 7-(4-methylbenzyl) group, minimizing post-cyclization modifications [8].
Table 1: Key Intermediates in Convergent Synthesis
Intermediate | Function | Synthetic Role |
---|---|---|
1,3-Dimethylxanthine | Core scaffold | Accepts electrophiles at N7/N8 positions |
4-Methylbenzyl bromide | Benzylating agent | Introduces lipophilic C₇ substituent |
5,6-Diaminouracil derivatives | Cyclization precursors | Enables ring closure with tailored N7 groups |
Regioselectivity at N7 versus N9 is governed by hard/soft acid-base principles. The softer N9 nitrogen preferentially binds soft electrophiles (e.g., aryl halides), while harder alkyl halides (e.g., methyl iodide) favor N7 due to kinetic control in polar aprotic solvents. For 1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, N7 alkylation is achieved using 4-methylbenzyl bromide in dimethylformamide at 60°C, yielding >85% regioselectivity [8].
The C8 position, being electron-deficient, requires activated nucleophiles for substitution. Chlorination using phosphorus oxychloride converts C8-H to C8-Cl, enabling displacement by piperazine derivatives or thiols. For instance, 8-[(4-fluorophenyl)methylsulfanyl] analogs are synthesized via nucleophilic aromatic substitution with 4-fluorobenzyl mercaptan in ethanol under reflux [4]. Steric hindrance from the 7-benzyl group further directs electrophiles to C8, enhancing selectivity.
Critical factors for regiocontrol:
Benzyl and piperazine groups are incorporated via transition-metal catalysis or organocatalysis. Suzuki-Miyaura coupling installs arylbenzyl groups at C8 using palladium(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), though this is less common for the target compound [4]. More relevant is nucleophilic displacement at C8: After chlorination, piperazine derivatives react via SNAr with catalytic dimethylaminopyridine (DMAP) in tetrahydrofuran, accelerating amination by 3-fold [8].
For benzylation at N7, phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enable efficient alkylation in water-toluene biphasic systems, reducing by-products to <5% [4]. Microwave-assisted synthesis (150°C, 20 minutes) further optimizes piperazine incorporation, achieving near-quantitative yields for derivatives like 8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-diones .
Catalytic mechanisms:
The lipophilic 7-(4-methylbenzyl) group and extended C8 substituents (e.g., dodecyl chains) impart high logP values (>5), complicating purification. Standard silica gel chromatography results in low recovery rates (<40%) due to strong hydrophobic adsorption [4]. Recrystallization solvents must balance polarity: Ethyl acetate/hexane (1:3) mixtures yield crystals with 90% purity, while dimethylformamide-water gradients improve purity to >98% but require anti-solvent precipitation .
Table 2: Purification Challenges and Solutions
Challenge | Consequence | Mitigation Strategy |
---|---|---|
High logP (5.2±0.3) | Poor silica gel elution | Reverse-phase HPLC (C18 column, methanol-water gradient) [4] |
Low aqueous solubility (<0.1 mg/mL) | Aggregation in polar solvents | Trituration with hexane-diethyl ether |
Oxidation susceptibility | Degradation during processing | Purification under nitrogen atmosphere [4] |
Advanced techniques: Preparative HPLC with C18 columns and methanol-water gradients (70–100% methanol) resolves co-eluting impurities, though the compound’s UV absorbance at 280 nm necessitates diode-array detection for peak identification [4]. For analogs with dodecyl chains, membrane-based filtration removes salts without compound loss [4].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: